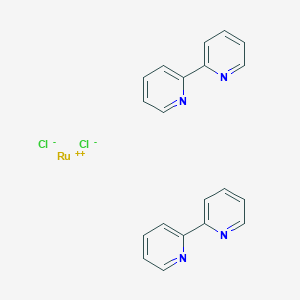

Ruthenium bis bipyridyl dichloride

Description

BenchChem offers high-quality Ruthenium bis bipyridyl dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium bis bipyridyl dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16Cl2N4Ru |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |

InChI |

InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |

InChI Key |

MGAJEYXQYJBLQL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)

Topic: Synthesis of cis-dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complex cis-dichlorobis(2,2'-bipyridine)ruthenium(II) (

This guide details the Sullivan Method , the industry-standard protocol for synthesizing this precursor with high geometric fidelity (cis-isomer) and minimal contamination from the thermodynamically stable tris-chelate

Strategic Value & Mechanistic Insight

The Geometric Imperative

Ruthenium(II) polypyridyl chemistry is governed by the tension between kinetic control and thermodynamic stability.

-

Thermodynamics: The tris-chelate

is the thermodynamic sink. Once formed, it is inert to substitution. -

Kinetics: The synthesis of the bis precursor must be arrested before the third bipyridine ligand coordinates.

-

Stereochemistry: The cis geometry is required for most applications because it places the labile chlorides at 90°, allowing bidentate ligands to chelate in subsequent steps. The trans isomer is photolabile and generally undesirable for these applications.

The Role of Lithium Chloride (LiCl)

In the Sullivan protocol, LiCl is not merely an ionic strength adjuster; it is a stoichiometric enforcer . By saturating the reaction medium (DMF) with chloride ions (

Experimental Protocol

Reagents and Materials

| Reagent | Purity | Role | Hazard Note |

| 99% (Ru content ~40%) | Metal Source | Hygroscopic; store in desiccator. | |

| 2,2'-Bipyridine (bpy) | >99% | Ligand | Irritant.[1] |

| Lithium Chloride (LiCl) | Anhydrous | Kinetic Inhibitor | Hygroscopic. |

| DMF (N,N-Dimethylformamide) | ACS Reagent | Solvent/Reductant | Hepatotoxic/Teratogen. Use fume hood. |

| Acetone | ACS Reagent | Precipitant | Flammable. |

Step-by-Step Synthesis (Sullivan Method)

Pre-requisite: All glassware must be oven-dried. A magnetic stir bar and a reflux condenser are required.

-

Charge the Vessel: In a 250 mL round-bottom flask, combine:

-

1.00 g (3.8 mmol) of

-

1.19 g (7.6 mmol) of 2,2'-bipyridine (Exact 1:2 stoichiometry is critical)

-

1.00 g of LiCl (Excess)

-

10-15 mL of DMF.

-

-

Reflux and Reduction:

-

Heat the mixture to reflux (approx. 153°C) with vigorous stirring.

-

Observation: The solution will transition from the dark brown/black of Ru(III) to a deep purple/violet color, indicating reduction to Ru(II) and coordination of the bipyridines.

-

Duration: Reflux for 8 hours. Note: Do not exceed 10 hours, as thermal isomerization to the trans-isomer or formation of the tris-species can increase.

-

-

Workup and Precipitation:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of reagent-grade acetone while stirring. The solution may become cloudy.

-

Place the flask in a freezer (0°C to -20°C) overnight. This step is crucial for crystallizing the cis isomer while keeping impurities in solution.

-

-

Filtration and Washing:

-

Filter the dark microcrystalline solid using a sintered glass frit (medium porosity).

-

Wash 1: Cold water (

mL) to remove excess LiCl and unreacted salts. -

Wash 2: Diethyl ether (

mL) to remove residual DMF and organic impurities. -

Drying: Dry under vacuum for 4 hours.

-

Workflow Visualization

Caption: Operational workflow for the synthesis of cis-Ru(bpy)2Cl2, highlighting the critical phase separation of impurities.

Purification & Troubleshooting

Even with the Sullivan method, traces of the tris-chelate

| Issue | Observation | Remediation |

| Tris-chelate Contamination | Product is reddish-orange rather than deep violet/black. | Soxhlet Extraction: Extract the solid with ethanol. The cis-dichloride is sparingly soluble, while the tris-chelate washes away. |

| Low Yield | No precipitate after acetone addition. | Volume of DMF was likely too high. Rotary evaporate DMF to 50% volume before adding acetone. |

| Oxidation | Product turns brown over time. | Ru(II) can oxidize to Ru(III) in air if wet. Ensure thorough drying under vacuum and store in the dark. |

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesis, the product must meet the following spectral benchmarks.

UV-Vis Spectroscopy

The spectrum in Methanol or DMF should display characteristic Metal-to-Ligand Charge Transfer (MLCT) bands.

-

1: ~350 nm (Intraligand

-

2: ~520 nm (MLCT

-

Note: A shift of the lower energy band toward 450 nm suggests contamination with

.

1H NMR (DMSO- )

The cis symmetry results in a complex splitting pattern due to the magnetic inequivalence of the bipyridine protons.

-

Expect a series of doublets and triplets in the aromatic region (7.0 – 10.0 ppm ).

-

Diagnostic Peak: A doublet appearing significantly downfield (approx. 9.97 ppm ) corresponds to the proton adjacent to the nitrogen, deshielded by the chloride ligand.

Electrochemistry (Cyclic Voltammetry)

-

Solvent: Acetonitrile with 0.1 M

. -

Feature: A reversible oxidation wave (

) typically observed at

Applications in Drug Development

This precursor is the gateway to "Metallo-Pharmaceuticals."

-

DNA Intercalators: Displacement of

by planar ligands (e.g., dppz) creates "light switch" molecules that luminesce only when intercalated into DNA base pairs. -

Photo-Activated Chemotherapy (PACT): Complexes derived from this precursor can be designed to release toxic ligands or generate Singlet Oxygen (

) upon irradiation, allowing for spatially targeted tumor treatment.

References

-

Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978).[2] Mixed phosphine 2,2'-bipyridine complexes of ruthenium. Inorganic Chemistry, 17(12), 3334–3341.

-

Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

-

Damrauer, N. H., et al. (1997). Femtosecond Dynamics of Excited-State Evolution in [Ru(bpy)3]2+. Science, 275(5296), 54-57.

Sources

Molecular Architecture & Synthetic Protocols: Ruthenium(II) bis(bipyridyl) Dichloride

cis-Ru(bpy)₂Cl₂: A Structural & Functional Guide

Executive Summary

Ruthenium(II) bis(bipyridyl) dichloride (

Part 1: Molecular Architecture & Isomerism

Geometrical Configuration

The complex adopts a distorted octahedral geometry.[1] While theoretically capable of existing in both cis and trans isomers, the cis-isomer is the thermodynamically stable form produced via standard thermal synthesis.

-

Electronic State: The central Ruthenium ion is in the +2 oxidation state (

). In the strong ligand field provided by the -

Chirality: The cis isomer is chiral, existing as a racemic mixture of

(delta) and

Crystallographic Data

The coordination sphere is defined by the "bite angle" of the bipyridine ligands, which deviates from the ideal 90° octahedral angle, causing structural distortion.

| Parameter | Value Range | Structural Significance |

| Ru-N Bond Length | 2.05 – 2.09 Å | Indicates strong |

| Ru-Cl Bond Length | 2.38 – 2.43 Å | Longer bond length reflects the lability of chlorides (critical for drug action). |

| N-Ru-N (Bite Angle) | 78° – 79° | Constrained by the rigid bipyridine backbone; creates lattice distortion. |

| Cl-Ru-Cl Angle | ~90° (cis) | Defines the cis geometry; allows bidentate substitution. |

Part 2: Synthesis & Purification (The Sullivan Method)

The "Why" Behind the Protocol

The standard synthesis, established by Sullivan et al., utilizes Lithium Chloride (LiCl) in Dimethylformamide (DMF).[2][3]

-

Role of LiCl: This is the critical control point. Without excess

ions, the reaction equilibrium shifts toward the formation of the tris-complex -

Role of DMF: Acts as both a high-boiling solvent (reflux ~153°C) and a mild reducing agent to convert the starting

(Ru(III)) to the required Ru(II) state.

Step-by-Step Protocol

Reagents:

-

Reflux: Combine reagents in DMF and reflux for 8 hours under an inert atmosphere (

or Ar). The solution will shift from opaque black/brown to a deep purple/black. -

Solvent Reduction: Remove 50-70% of the DMF via rotary evaporation.

-

Precipitation: Add reagent-grade acetone (approx. 4x volume of remaining solution) and cool to 0°C overnight.

-

Filtration: Filter the dark solid.

-

Wash: Wash with water (to remove excess LiCl and unreacted salts) followed by diethyl ether (to remove unreacted bipyridine).

-

Yield: Expect ~70-80% of a dark microcrystalline solid.

Synthesis Workflow Visualization

Figure 1: The Sullivan synthesis pathway. Note the critical role of LiCl in maintaining the bis-substituted equilibrium.

Part 3: Spectroscopic & Electrochemical Profiling

UV-Vis Spectroscopy (MLCT Bands)

The optical signature of

| Transition Type | Wavelength ( | Assignment |

| Ligand ( | ~290 nm | Intraligand transition (bipyridine centered). |

| MLCT ( | ~350 - 370 nm | High energy charge transfer. |

| MLCT ( | ~520 - 560 nm | Low energy charge transfer (Solvatochromic). |

Note: The band at ~550 nm is highly solvatochromic. In coordinating solvents (like water/MeCN), the chlorides may exchange, shifting this peak.

Electrochemistry (Cyclic Voltammetry)

In Acetonitrile (with

-

Oxidation: Reversible couple at

V vs. -

Insight: The oxidation potential is lower than that of

(~ +0.90 V) because the chloride ligands are

Part 4: Pharmacological Relevance (Drug Development)

The Cisplatin Analog Mechanism

For drug development professionals,

-

Aquation: Upon entering the cell (low

~4mM), the chloride ligands hydrolyze, replaced by water molecules. -

DNA Binding: The diaqua species is highly reactive toward nucleophiles. It preferentially binds to the N7 position of Guanine bases in DNA.[4][5]

-

Photopharmacology: Unlike Platinum drugs, Ruthenium complexes can be activated by light (PACT - Photoactivated Chemotherapy). Irradiation into the MLCT band can induce ligand dissociation or singlet oxygen generation (

), providing a dual mechanism of cytotoxicity.

Mechanism of Action Diagram

Figure 2: Pharmacological pathway from prodrug entry to DNA adduct formation.

References

-

Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium.[6] Inorganic Chemistry, 17(12), 3334–3341.[6]

-

PubChem. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II).[6][7][8][9] National Library of Medicine.

-

Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

-

Brabec, V., & Nováková, O. (2006). DNA binding mode of ruthenium complexes and relationship to cytotoxicity. Drug Resistance Updates, 9(3), 111-122.

-

Sigma-Aldrich. cis-Dichlorobis(2,2′-bipyridine)ruthenium(II) Product Specification.

Sources

- 1. cis-Bis(2,2′-bipyridine-κ2 N,N′)carbonylchloridoruthenium(II) hexafluoridophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 7. cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | C20H18Cl2N4ORu | CID 16211844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dichlorobis(bipyridine)ruthenium | C20H16Cl2N4Ru | CID 4175914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | C20H20Cl2N4O2Ru | CID 2734543 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Photochemical Properties of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)

Introduction: The Central Role of a Precursor in Photochemistry

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), or Ru(bpy)2Cl2, stands as a cornerstone in the field of inorganic photochemistry. While not as renowned for its direct luminescent applications as its famous derivative, tris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)3]2+, its significance lies in its pivotal role as a versatile synthetic precursor to a vast array of photochemically active complexes.[1][2][3] This guide provides an in-depth exploration of the photochemical properties of Ru(bpy)2Cl2, not merely as an isolated molecule, but as a gateway to designing sophisticated light-harvesting and photoredox systems. We will delve into its synthesis, electronic structure, and the fundamental photophysical processes that govern its behavior and that of the broader family of ruthenium polypyridyl complexes. This document is intended for researchers and professionals in chemistry and drug development who seek a deeper, mechanistic understanding of this foundational compound.

Synthesis and Structural Fundamentals

The most common and reliable synthesis of cis-[Ru(bpy)2Cl2] involves the reaction of ruthenium(III) chloride hydrate (RuCl3·xH2O) with two equivalents of 2,2'-bipyridine (bpy).[2][4] The reaction is typically carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) under reflux.[2][3][4] The presence of a chloride salt, like lithium chloride (LiCl), is often included to ensure the coordination of the chloride ligands and to facilitate the reduction of Ru(III) to Ru(II).[2][4]

The resulting product is a dark green or black crystalline solid, which is diamagnetic due to the low-spin d6 electron configuration of the Ru(II) center in an octahedral geometry.[1] The cis isomer, where the two chloride ligands are adjacent to each other, is the thermodynamically favored product.[3] This stereochemistry is crucial as it provides a reactive site for subsequent ligand substitution reactions.

Experimental Protocol: Synthesis of cis-[Ru(bpy)2Cl2]·2H2O

-

Reagents and Setup:

-

Ruthenium(III) chloride hydrate (RuCl3·xH2O) (1.0 equivalent)

-

2,2'-Bipyridine (bpy) (2.0 equivalents)

-

Lithium chloride (LiCl) (excess, e.g., 10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Inert atmosphere (Argon or Nitrogen).

-

-

Procedure:

-

Combine RuCl3·xH2O, 2,2'-bipyridine, and LiCl in the round-bottom flask.

-

Add DMF as the solvent.

-

Reflux the mixture under an inert atmosphere for 6-8 hours.[2][4] The color of the solution will change, typically to a deep violet or reddish-black.

-

After reflux, cool the reaction mixture to room temperature.

-

Add acetone to the cooled mixture to precipitate the product.[2]

-

Cool the mixture further (e.g., in a freezer overnight) to maximize precipitation.[2][4]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with water to remove excess LiCl and DMF, followed by diethyl ether to aid in drying.[2]

-

Dry the final product, cis-[Ru(bpy)2Cl2]·2H2O, under vacuum.

-

Electronic Absorption and the Origin of Color

The vibrant color of Ru(bpy)2Cl2 and its derivatives is a direct consequence of its electronic structure. The UV-Visible absorption spectrum is characterized by intense bands that arise from different electronic transitions.[1]

-

Ligand-Centered (LC) Transitions: In the ultraviolet region (typically below 300 nm), strong absorption bands are observed. These are attributed to π → π* transitions localized on the bipyridine ligands.

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: The most significant feature in the visible region of the spectrum are the intense absorption bands between 400 and 600 nm.[1] These are assigned to metal-to-ligand charge transfer (MLCT) transitions.[5] Upon absorption of a photon, an electron is promoted from a metal-centered d-orbital (t2g) to a ligand-centered π*-orbital. This process can be conceptually represented as the photo-oxidation of the ruthenium center and the reduction of a bipyridine ligand.

The specific wavelengths and intensities of these MLCT bands are sensitive to the solvent and the nature of the ligands attached to the ruthenium center. For cis-[Ru(bpy)2Cl2], the MLCT bands are typically observed around 520-550 nm.

| Transition Type | Typical Wavelength Range (nm) | Description |

| Ligand-Centered (π → π) | < 300 | Electronic transitions within the bipyridine ligands. |

| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 600 | Promotion of an electron from a Ru(II) d-orbital to a bpy π-orbital.[1] |

The Photochemical Gateway: Excited State Dynamics

The absorption of a photon initiates a series of rapid photophysical processes, which are best understood through a Jablonski diagram tailored for ruthenium polypyridyl complexes.

Caption: Simplified Jablonski diagram for a Ru(II) polypyridyl complex.[6][7][8]

-

Excitation: The process begins with the absorption of a photon, promoting the complex from its singlet ground state (S₀) to a singlet MLCT excited state (¹MLCT).[6]

-

Intersystem Crossing (ISC): Due to the presence of the heavy ruthenium atom, spin-orbit coupling is significant. This facilitates extremely rapid and efficient intersystem crossing (ISC) from the ¹MLCT state to a triplet MLCT excited state (³MLCT).[6] This process is so fast (on the order of femtoseconds) that for all practical purposes, the ³MLCT state is considered to be directly populated upon excitation.

-

The Luminescent State (³MLCT): The ³MLCT state is the key to the rich photochemistry of these complexes. It is a relatively long-lived excited state because the transition back to the singlet ground state (phosphorescence) is spin-forbidden.[9] This longevity, often in the microsecond range for some derivatives, allows the excited state to participate in chemical reactions.[10]

-

Deactivation Pathways: The ³MLCT state can return to the ground state through several pathways:

-

Phosphorescence: Radiative decay by emitting a photon. This is the source of the luminescence observed in many ruthenium polypyridyl complexes.

-

Non-radiative Decay: Deactivation through vibrational relaxation without the emission of light.

-

Thermal Activation to d-d States: In some cases, the ³MLCT state can be thermally activated to a higher-energy metal-centered (³MC) or "d-d" state.[6] These ³MC states are typically non-luminescent and provide a rapid non-radiative pathway back to the ground state, effectively quenching the emission. The energy gap between the ³MLCT and ³MC states is a critical factor in determining the complex's luminescent properties.

-

For cis-[Ru(bpy)2Cl2], the presence of the chloride ligands significantly influences these deactivation pathways. The chloride ligands are weaker field ligands compared to bipyridine, which can lower the energy of the ³MC states. This proximity in energy between the ³MLCT and ³MC states often leads to efficient non-radiative decay, making cis-[Ru(bpy)2Cl2] a much weaker emitter compared to [Ru(bpy)3]2+. Furthermore, the Ru-Cl bonds are known to be photolabile, and excitation can lead to ligand dissociation, particularly in coordinating solvents.[11]

Redox Properties and Photoredox Catalysis

The ³MLCT excited state is both a stronger oxidant and a stronger reductant than the ground state.[9] This is because the excited state can be viewed as having an oxidized Ru(III) center and a reduced bipyridine radical anion ligand.[9] This dual redox character is the foundation of photoredox catalysis.

-

Oxidative Quenching: The excited complex can be oxidized by an external electron acceptor, generating Ru(III) and the reduced acceptor.

-

Reductive Quenching: The excited complex can be reduced by an external electron donor, forming Ru(I) and the oxidized donor.

While cis-[Ru(bpy)2Cl2] itself is not typically used as a photoredox catalyst due to its aforementioned photolability and inefficient luminescence, it is the essential starting material for creating robust photoredox catalysts. By replacing the chloride ligands with other, more stable chelating ligands, one can fine-tune the redox potentials and photophysical properties of the resulting complexes.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to measure the ground state redox potentials of these complexes. A typical CV experiment for a ruthenium polypyridyl complex will show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and one or more reversible one-electron reductions associated with the bipyridine ligands.[12]

Experimental Workflow: Cyclic Voltammetry

Caption: Workflow for Cyclic Voltammetry of Ru(bpy)2Cl2.

The excited-state potentials can then be estimated from the ground-state potentials and the energy of the 0-0 transition (approximated from the emission spectrum).

Conclusion: A Foundation for Innovation

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) is more than just a chemical compound; it is a foundational building block upon which a significant portion of modern photochemistry and photoredox catalysis has been built. Its photochemical properties are defined by strong metal-to-ligand charge transfer absorptions that populate a reactive triplet excited state. While its own luminescence is often quenched and it can exhibit photolability, these characteristics are overshadowed by its unparalleled utility as a precursor. The principles governing its electronic structure and excited-state dynamics are paradigmatic for the entire class of ruthenium polypyridyl complexes. A thorough understanding of Ru(bpy)2Cl2 is, therefore, not just a lesson in inorganic chemistry, but an essential prerequisite for any scientist aiming to design and develop novel molecules for light-driven applications, from solar energy conversion to advanced therapeutics.

References

-

Studies on Catalytically Active Ruthenium Carbonyl Bipyridine Systems. Synthesis and Structural Characterization of [Ru(bpy)(CO)2Cl2], [Ru(bpy)(CO)2Cl(C(O)OCH3)], [Ru(bpy)(CO)2Cl]2, and [Ru(bpy)(CO)2ClH] (bpy - ACS Publications. (1995). Inorganic Chemistry, 34(4), 859-865. [Link]

-

Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (2023). Molbank, 2023(2), M1635. [Link]

-

Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2 - ACS Publications. (1998). Inorganic Chemistry, 37(23), 5988-5992. [Link]

-

Synthesis, Luminescence Quantum Yields, and Lifetimes of Trischelated Ruthenium(II) Mixed-ligand Complex. (1976). Bulletin of the Chemical Society of Japan, 49(5), 1287-1291. [Link]

-

Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine - ScholarWorks@UARK. (2010). Journal of the Arkansas Academy of Science, 64, Article 11. [Link]

-

Simplified Jablonski diagram for Ru polypyridyl complexes. Upon... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Jablonski-like diagram representing the mechanism of action of the RuS... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Absorption spectra of (a) [Ru(bpy)2Cl2] in water and (b) the ruthenium... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Jablonski diagram of Ru(II) complexes with photolabile ligands. - ResearchGate. (n.d.). ResearchGate. [Link]

-

cis-Dichlorobis(bipyridine)ruthenium(II) - Grokipedia. (n.d.). Grokipedia. [Link]

-

Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2 - ResearchGate. (n.d.). ResearchGate. [Link]

-

3 A simplified Jablonski diagram for ruthenium(II)polypyridine... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Minimal Functionalization of Ruthenium Compounds with Enhanced Photoreactivity against Hard-to-Treat Cancer Cells and Resistant Bacteria | Inorganic Chemistry - ACS Publications. (2024). Inorganic Chemistry. [Link]

-

Tris(bipyridine)ruthenium(II) chloride - Wikipedia. (n.d.). Wikipedia. [Link]

-

Excited State Processes in Ruthenium(II)/Pyrenyl Complexes Displaying Extended Lifetimes | The Journal of Physical Chemistry A - ACS Publications. (2001). The Journal of Physical Chemistry A, 105(43), 9831-9836. [Link]

-

Supplementary Information Ruthenium(II) polypyridyl complexes as carriers for DNA delivery - The Royal Society of Chemistry. (2011). Chemical Communications. [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - MDPI. (2023). Molecules, 28(12), 4647. [Link]

-

UV-Vis spectra of BIAN-Ru(bpy) 2 Cl 2 . | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

The Photochemistry of Ru(bpy) - Pitre Lab. (n.d.). [Link]

-

Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Thr. (n.d.). [Link]

-

COMPARATIVE ELECTROCHEMISTRY, ELECTRONIC ABSORPTION SPECTROSCOPY AND SPECTROELECTROCHEMISTRY OF THE MONOMETALLIC RUTHENIUM POLYP - VTechWorks. (n.d.). [Link]

-

Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. (n.d.). [Link]

-

Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. (n.d.). [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC. (2023). Molecules, 28(12), 4647. [Link]

-

Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis - PMC. (n.d.). [Link]

-

Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes. (n.d.). [Link]

-

Spin-forbidden excitation of [Ru(bpy)3]2+ enables red light driven photocatalysis - ChemRxiv. (n.d.). [Link]

-

Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application - NRC Publications Archive. (2005). Canadian Journal of Chemistry, 83(8), 1253-1262. [Link]

-

Ru(bpy)2Cl2: A catalyst able to shift the course of the photorearrangement in the Boulton-Katritzky reaction | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Excited State Processes in Ruthenium(II)/Pyrenyl Complexes Displaying Extended Lifetimes. (n.d.). ResearchGate. [Link]

-

Electroreduction of the ruthenium complex [(bpy)2Ru(tatpp)]Cl2 in water: insights on the mechanism of multielectron reduction and protonation of the Tatpp acceptor ligand as a function of pH - PubMed. (2008). Inorganic Chemistry, 47(19), 8847-8858. [Link]

-

Visible Light Photoredox Catalysis Using Ruthenium Complexes in Chemical Biology. - SciSpace. (n.d.). [Link]

-

cis-Dichlorobis(2,2 -bipyridine)ruthenium(II) 97 98014-14-3. (n.d.). [Link]

-

Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D. (2022). Chemical Communications. [Link]

-

Tris(2,2'-bipyridyl)ruthenium(II) - OMLC. (n.d.). [Link]

-

Kinetics and Photochemistry of Ruthenium Bisbipyridine Diacetonitrile Complexes: An Interdisciplinary Inorganic and Physical Chemistry Laboratory Exercise | Journal of Chemical Education - ACS Publications. (2016). Journal of Chemical Education, 93(11), 1954-1959. [Link]

-

Photophysical properties of tris(bipyridyl)ruthenium(II) thin films and devices - Houston Research Group. (n.d.). [Link]

-

Structural variations induced by changes in oxidation state and their role in electron transfer. Crystal and molecular structures of cis-[Ru(bpy)2Cl2].3.5H2O and cis-[Ru(bpy)2Cl2]Cl.2H2O | Inorganic Chemistry - ACS Publications. (n.d.). Inorganic Chemistry. [Link]

-

Photochemical and photophysical properties of ruthenium(II) bis-bipyridine bis-nitrile complexes: Photolability | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia. (n.d.). Wikipedia. [Link]

-

Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, an. (2021). Inorganic Chemistry, 60(10), 7359-7372. [Link]

-

Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes - Frontiers. (2025). Frontiers in Chemistry, 12. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | 98014-14-3 [smolecule.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Metal-to-Ligand Charge Transfer (MLCT) in cis-Ru(bpy)₂Cl₂

Executive Summary

This technical guide provides a rigorous analysis of the Metal-to-Ligand Charge Transfer (MLCT) properties of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-Ru(bpy)₂Cl₂). Unlike the archetypal

Part 1: Electronic Structure & MLCT Mechanism

The Electronic Perturbation of Chloride Ligands

The photochemistry of Ru(bpy)₂Cl₂ is governed by the energetic positioning of its frontier orbitals. In the standard octahedral field of

In cis-Ru(bpy)₂Cl₂, the two chloride ligands act as strong

-

HOMO Destabilization: The interaction between the filled p-orbitals of Cl⁻ and the filled

orbitals of Ru(II) is antibonding, raising the energy of the HOMO. -

Band Gap Narrowing: Since the energy of the

(LUMO) remains largely unaffected, the HOMO-LUMO gap decreases ( -

Spectral Consequence: This narrowing results in a bathochromic shift (red shift) of the MLCT absorption band into the 550–560 nm region (visible purple/red), compared to ~450 nm for

.

Visualization: Molecular Orbital Energy Diagram

The following diagram illustrates the destabilization effect of the chloride ligands.

Figure 1. Qualitative MO diagram showing the destabilization of the Ru(II)

Part 2: Photophysical Characterization

Absorption Profile and Solvatochromism

The MLCT transition in Ru(bpy)₂Cl₂ is charge-transfer in nature, making it highly sensitive to the polarity of the solvent (solvatochromism). As solvent polarity increases (higher Gutmann Acceptor Number), the MLCT band typically blue-shifts (negative solvatochromism) because the ground state, which has a significant dipole in the cis configuration, is stabilized more than the excited state.

Table 1: Spectral Properties in Various Solvents

| Solvent | Polarity (Dielectric ε) | Notes | ||

| DMF | 36.7 | ~555 | ~9,000 | Standard synthesis solvent; broad band. |

| Methanol | 32.7 | ~545 | ~8,500 | Solvent coordination may occur over time. |

| Dichloromethane | 8.9 | ~560 | ~10,000 | Less polar; red-shifted max. |

| Water | 80.1 | N/A | N/A | Unstable: Rapid hydrolysis to |

The Thermal Activation Pathway (The "Drug" Mechanism)

Unlike

-

Excitation:

-

Intersystem Crossing:

(Unit efficiency, ultrafast) -

Thermal Activation:

-

The

state is antibonding with respect to the Ru-Ligand bonds ( -

Population of this state leads to ligand dissociation (Cl⁻ loss) rather than phosphorescence.

-

Part 3: Synthesis & Purification Protocol

The Sullivan Method (Refined)

The synthesis of cis-Ru(bpy)₂Cl₂ is a classic organometallic protocol. The use of Lithium Chloride (LiCl) is critical: it prevents the formation of the tris-complex

Reagents:

- (1.0 eq)

-

2,2'-Bipyridine (2.0 eq)

-

LiCl (Excess, ~5-10 eq)

-

DMF (Reagent grade)[1]

Protocol Workflow:

-

Dissolution: Dissolve

, bpy, and LiCl in DMF.[1] The solution will be dark. -

Reflux: Heat to reflux (~153°C) for 8 hours under inert atmosphere (

or Ar). Critical: Oxygen exclusion prevents oxidation to Ru(III) species. -

Cooling: Allow the mixture to cool slowly to room temperature.

-

Precipitation: Add reagent-grade acetone (4x volume) and cool to 0°C overnight. The complex precipitates as a dark purple/black microcrystalline solid.

-

Filtration & Wash: Filter the solid. Wash copiously with water (to remove LiCl and unreacted Ru salts) and diethyl ether (to remove free bpy).

-

Drying: Vacuum dry.[2]

Synthesis Workflow Diagram

Figure 2.[3] Step-by-step synthesis workflow based on the Sullivan method.

Part 4: Application in Drug Development (PACT)

Mechanism of Action: Photo-Cisplatin

cis-Ru(bpy)₂Cl₂ serves as a photo-activatable analogue to cisplatin. In the dark, the Ru-Cl bonds are relatively stable (kinetically inert) compared to the hydrolyzed species, reducing systemic toxicity. Upon irradiation (visible light), the complex undergoes photo-aquation.

The Cascade:

-

Light Trigger: Irradiation populates the

state (as described in Part 2). -

Chloride Ejection: The antibonding character of the

state lengthens the Ru-Cl bond, leading to dissociation: -

DNA Binding: The aquated species is highly electrophilic. It binds to Guanine N7 positions on DNA, similar to cisplatin, causing cross-linking and apoptosis.

PACT Signaling Pathway

Figure 3. The Photoactivated Chemotherapy (PACT) mechanism: Light-induced conversion from inert prodrug to toxic DNA binder.

References

-

Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334–3341. [Link]

-

Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & Von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277. [Link]

-

Durham, B., Caspar, J. V., Nagle, J. K., & Meyer, T. J. (1982). Photochemistry of Ru(bpy)3 2+. Journal of the American Chemical Society, 104(18), 4803-4810. [Link]

-

Sgambellone, M. A., David, A., & Garner, R. N. (2013). Tuning the photophysical properties of Ru(II) polypyridyl complexes for use in photodynamic therapy. Journal of Chemical Education, 90(11), 1530-1533. [Link]

-

Schatzschneider, U. (2010). Photoactivated biological activity of transition-metal complexes. European Journal of Inorganic Chemistry, 2010(10), 1451-1467. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of Ruthenium(II) bis(bipyridyl) Dichloride

Executive Summary

Ruthenium(II) bis(2,2'-bipyridine) dichloride (typically isolated as the dihydrate,

While often treated as a generic "soluble salt," its behavior is strictly governed by the ionic dissociation equilibrium of the chloride ligands. This guide addresses a critical operational challenge: The dichloride salt exhibits a solubility-stability paradox. Solvents that dissolve it best (DMSO, DMF) often promote ligand exchange (solvolysis), effectively altering the chemical identity of the catalyst in solution.

Key Takeaway: For inert storage, Methanol (MeOH) is the superior solvent. For high-concentration synthesis, DMF is preferred but requires inert atmosphere. DMSO should be avoided for storage due to rapid S-to-O linkage isomerization and chloride displacement.

Physicochemical Basis of Solubility

To predict solubility, one must understand the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.

-

The Cation:

is a bulky, hydrophobic cation due to the -

The Anions: Two

ions are coordinate-covalent but labile. In high-dielectric solvents, they can dissociate, creating an electrolyte solution. -

The Result: The complex is amphiphilic . It requires solvents that can solvate the polar Ru-Cl bonds (high dielectric constant) while accommodating the lipophilic bipyridine wings.

Isomerism Note

This guide focuses on the cis-isomer , which is the thermodynamically stable form produced via the standard reflux of

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on solubility limits and chemical stability at

| Solvent Class | Representative Solvent | Solubility Rating | Stability Risk | Operational Notes |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (>50 mg/mL) | Low/Moderate | Ideal for synthesis. Heating >100°C can induce slow decomposition without excess |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | CRITICAL | Do not use for storage. Reacts to form |

| Protic | Methanol / Ethanol | Good (~10-20 mg/mL) | High (Stable) | Recommended for stock solutions. Protic nature stabilizes |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Soluble when heated. Can displace |

| Chlorinated | Dichloromethane (DCM) | Poor / Insoluble | N/A | The dichloride is insoluble. Expert Tip: Metathesize to |

| Ketones | Acetone | Sparingly / Antisolvent | High | Soluble in hot/wet acetone; precipitates in cold/dry acetone. Used for purification.[1][2][3][4] |

| Non-Polar | Hexanes / Diethyl Ether | Insoluble | High | Standard antisolvents for precipitation and washing. |

Mechanistic Insights: The DMSO Trap

A common error in research labs is dissolving

In DMSO, the chloride ligands are labile. DMSO competes for the coordination sphere. Upon dissolution, the following equilibrium shifts aggressively to the right, especially under ambient light:

Furthermore, the coordinated DMSO undergoes linkage isomerization .[5] It initially binds through Sulfur (S-bonded, Yellow). Under UV/Visible light, it isomerizes to Oxygen-bonded (O-bonded, Red/Orange), altering the redox potential and absorption spectrum of the complex.

Visualization: Solvolysis & Isomerization Pathway

Figure 1: The degradation pathway of Ru(bpy)₂Cl₂ in DMSO. Note the light-induced isomerization which alters the complex's electronic properties.[5]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

Objective: Create a stable 10 mM stock for spectroscopic or catalytic application.

-

Solvent Choice: Use HPLC-grade Methanol . Do not use DMSO.

-

Weighing: Weigh

(MW-

Note: The dihydrate is the standard commercial form. Adjust MW calculation if using anhydrous (484.3 g/mol ).

-

-

Dissolution: Add solid to Methanol.

-

Action: Sonicate for 5-10 minutes. The solution should turn a deep purple/red.[1]

-

-

Degassing (Critical): Sparge with Nitrogen or Argon for 15 minutes.

-

Reason: Oxygen can promote photo-oxidation of the excited state

if the solution is exposed to light.

-

-

Storage: Wrap the vial in aluminum foil (light protection) and store at 4°C. Stable for >3 months.

Protocol B: Anion Exchange for DCM Solubility

Objective: Convert the insoluble dichloride to the soluble hexafluorophosphate (

-

Dissolve: Dissolve 100 mg

in 5 mL minimal warm water/methanol (1:1). -

Precipitate: Add excess saturated aqueous

(approx 5 mL). -

Observation: A bright orange/red precipitate forms immediately (

is purple/black; the-

Correction: The product of this specific exchange is usually

if done in coordinating solvents, or simply anion exchange of the chloride salt if done carefully. However, standard practice to get a DCM soluble precursor is often making the -

Specific for Ru(bpy)2Cl2: To keep the chlorines attached but make it DCM soluble, you cannot simply swap the counter ion because the chlorides are ligands, not free counter-ions.

-

Clarification: To study

in DCM, researchers typically use the neutral complex . Since it is neutral ( -

Actual Lab Solution: Dissolve in a small amount of MeOH, then dilute with DCM (1:9 ratio). Pure DCM solubility is difficult without ligand modification.

-

Workflow: Purification via Anti-Solvent Precipitation

Figure 2: Purification workflow utilizing the differential solubility of the complex in DMF vs. Acetone/Ether.

References

-

Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium.[6] Inorganic Chemistry, 17(12), 3334–3341.[6]

- Relevance: The definitive protocol for synthesizing cis-Ru(bpy)

-

Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence.

- Relevance: Comprehensive review of photophysical properties and solvent dependencies.

-

Rack, J. J., & Mockus, N. V. (2003). Photoinduced Ligand Isomerization in Dimethyl Sulfoxide Complexes of Ruthenium(II). Inorganic Chemistry, 42(23).

- Relevance: Details the mechanism of DMSO instability and S-to-O isomeriz

-

Sigma-Aldrich. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)

- Relevance: Safety and basic physical property verific

Sources

Technical Monograph: Characterization and Utilization of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)

Executive Summary & Chemical Identity[1][2][3]

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (often abbreviated as Ru(bpy)₂Cl₂ ) is a foundational precursor in inorganic photochemistry and supramolecular chemistry. It serves as the synthetic entry point for a vast array of functional materials, including the famous "N3" and "N719" dyes used in Dye-Sensitized Solar Cells (DSSCs) and various photoredox catalysts.

CAS Registry Number Designation

The assignment of CAS numbers to this compound is frequently a source of confusion due to hydration states. The commercially dominant form is the dihydrate .

| Chemical Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dihydrate (Standard) | 15746-57-3 | 520.37 | |

| Monohydrate | 98014-14-3 | 502.36 | |

| Anhydrous | 15746-57-3* | 484.35 |

*Note: Vendors often use 15746-57-3 generically for both the anhydrous and dihydrate forms, but the material is almost exclusively supplied as the dihydrate due to its hygroscopic nature.

Structural Specifications

-

Geometry: Distorted Octahedral[1]

-

Isomerism: The cis isomer is thermodynamically stable and the required starting material for substitution reactions. The trans isomer is photolabile and difficult to isolate in pure form.

-

Appearance: Dark purple to black crystalline solid.

-

Solubility: Soluble in DMF, DMSO, Methanol, Ethanol; insoluble in non-polar solvents (Hexane, Toluene).

Synthetic Methodology: The Sullivan Route[6]

The synthesis of Ru(bpy)₂Cl₂ is a critical competency for any inorganic lab. The industry-standard protocol is the Sullivan method (Ref. 1), which utilizes Lithium Chloride (LiCl) to prevent over-oxidation and stabilize the Ru(II) state.

Reagents

-

Ruthenium(III) chloride hydrate (

)[2][3] -

Lithium Chloride (LiCl)[2]

-

N,N-Dimethylformamide (DMF) - Must be anhydrous

Step-by-Step Protocol

-

Charge: In a round-bottom flask, combine

(1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (excess, typically 5-10 eq). -

Solvation: Dissolve in DMF. The solution will appear dark brown/opaque.

-

Reflux: Heat the mixture to reflux (~153°C) for 8 hours under an inert atmosphere (

or Ar). -

Cooling: Allow the reaction to cool to room temperature.

-

Precipitation: Add reagent-grade acetone (approx. 4x reaction volume) to the reaction mixture. Cool to 0°C overnight.[2]

-

Filtration: Filter the resulting dark precipitate.

-

Purification (Critical): Wash the solid copiously with water (to remove LiCl and excess salts) and then diethyl ether.

-

Drying: Vacuum dry to obtain the dihydrate product.

Workflow Visualization

Figure 1: Critical path for the synthesis of cis-Ru(bpy)₂Cl₂ via the Sullivan method.

Characterization & Validation

Trusting the identity of your synthesized complex is paramount before using it in downstream applications.

Spectroscopic Signatures[5][6][12]

| Method | Diagnostic Feature | Interpretation |

| UV-Vis (in MeOH) | Ligand Centered ( | |

| MLCT (d | ||

| 1H NMR (DMSO-d6) | H6 proton (closest to Cl ligands). The downfield shift is characteristic of the cis geometry. | |

| Remaining aromatic protons. Symmetry dictates a specific splitting pattern distinct from | ||

| Cyclic Voltammetry | Reversible Ru(II)/Ru(III) couple. |

Quality Control: The "Black Tar" Problem

If the product appears as a sticky black tar rather than a crystalline solid:

-

Cause: Incomplete removal of DMF or LiCl.

-

Remediation: Redissolve in a minimum amount of hot ethanol, filter hot, and reprecipitate with saturated aqueous LiCl followed by acetone.

Applications & Mechanistic Utility

The utility of cis-Ru(bpy)₂Cl₂ lies in the lability of the two chloride ligands relative to the bipyridine rings. Under thermal or photochemical stress, the chlorides can be displaced by other ligands (NCS, CN, phosphines), allowing for modular catalyst design.

Key Application Pathways

-

Dye-Sensitized Solar Cells (DSSCs):

-

Reaction with 4,4'-dicarboxy-2,2'-bipyridine followed by NCS- substitution yields the N3 Dye and N719 Dye , the benchmarks for DSSC efficiency (Ref. 2).

-

-

Photoredox Catalysis:

-

Used to synthesize heteroleptic complexes that drive organic transformations (e.g., polymerization, CO2 reduction) via Single Electron Transfer (SET) mechanisms.

-

-

Bio-Inorganic Chemistry:

-

The labile chlorides allow coordination to DNA bases (specifically Guanine N7), mimicking the action of Cisplatin, though often with phototoxic activation mechanisms (Ref. 3).

-

Application Logic Map

Figure 2: Divergent synthetic utility of the cis-Ru(bpy)₂Cl₂ scaffold.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store in a desiccator or under inert gas. Light sensitive over long periods; store in amber vials.

-

Toxicity: Ruthenium compounds are generally considered less toxic than platinum analogs, but standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium.[3] Inorganic Chemistry, 17(12), 3334–3341.[3] [Link]

-

Nazeeruddin, M. K., et al. (1993). Conversion of light to electricity by cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) charge-transfer sensitizers (X = Cl-, Br-, I-, CN-, and SCN-) on nanocrystalline titanium dioxide electrodes. Journal of the American Chemical Society, 115(14), 6382–6390. [Link]

-

Gill, M. R., & Thomas, J. A. (2012). Ruthenium(II) polypyridyl complexes and DNA—from structural probes to cellular imaging and therapeutics. Chemical Society Reviews, 41(7), 3179-3192. [Link]

-

PubChem Compound Summary. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate.[4][6] [Link][3]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 4. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | C20H20Cl2N4O2Ru | CID 2734543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, 99% 1 g | Request for Quote [thermofisher.com]

- 6. CAS 15746-57-3: cis-Bis(2,2'-bipyridyl)ruthenium(II) chlor… [cymitquimica.com]

- 7. strem.com [strem.com]

- 8. CIS-DICHLOROBIS(2,2'-BIPYRIDINE)RUTHENIUM (II) DIHYDRATE, 99 CAS#: 15746-57-3 [m.chemicalbook.com]

- 9. Preparation and structural elucidation of novel cis ruthenium(II) bis(bipyridine) sulfoxide complexes [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

Molar mass of Ruthenium bis bipyridyl dichloride

An In-depth Technical Guide to cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), often abbreviated as cis-[Ru(bpy)₂Cl₂], is a coordination complex that has garnered significant attention in the fields of inorganic chemistry, materials science, and medicine. It is a dark green, diamagnetic solid that serves as a cornerstone precursor for the synthesis of a vast array of other ruthenium complexes.[1] While its most direct applications are in photocatalysis and solar energy conversion, its role as a foundational building block for creating novel metallodrugs makes it a compound of critical interest to drug development professionals.[2][3]

This guide provides a comprehensive technical overview of cis-[Ru(bpy)₂Cl₂], moving beyond a simple statement of its molar mass to explore its detailed physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic importance in the design of next-generation anticancer agents.

Physicochemical Properties and Molar Mass Determination

The precise molar mass of this complex is dependent on its hydration state, a critical detail for accurate experimental design. The compound is commonly isolated in its anhydrous, monohydrate, or dihydrate form.[1] The cis isomer, where the two chloride ligands are adjacent, is the exclusive and most stable configuration obtained through standard synthesis.[1]

Molar Mass Calculation

The molar mass is calculated by summing the atomic masses of its constituent elements. Using IUPAC atomic weights (Ru: 101.07, Cl: 35.453, C: 12.011, H: 1.008, N: 14.007, O: 15.999):

-

Anhydrous Form (C₂₀H₁₆Cl₂N₄Ru):

-

Ru: 1 x 101.07 = 101.07

-

Cl: 2 x 35.453 = 70.906

-

N: 4 x 14.007 = 56.028

-

C: 20 x 12.011 = 240.22

-

H: 16 x 1.008 = 16.128

-

Total Molar Mass = 484.35 g/mol [1]

-

-

Dihydrate Form (C₂₀H₁₆Cl₂N₄Ru · 2H₂O):

-

Anhydrous Mass = 484.35

-

Water (H₂O): 2 x (2*1.008 + 15.999) = 36.03

-

Total Molar Mass = 520.38 g/mol [4]

-

It is imperative for researchers to confirm the hydration state of their sample, typically via thermogravimetric analysis (TGA) or elemental analysis, to ensure accurate stoichiometry in subsequent reactions.

Summary of Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₆Cl₂N₄Ru (anhydrous) | [1] |

| C₂₀H₂₀Cl₂N₄O₂Ru (dihydrate) | [2][5] | |

| Molar Mass | 484.34 g/mol (anhydrous) | [1][6] |

| 520.4 g/mol (dihydrate) | [2][5] | |

| Appearance | Dark green to black crystalline solid | [1][3] |

| Configuration | cis isomer (octahedral geometry) | [1][2] |

| Solubility | Soluble in polar solvents (DMF, methanol, water) | [2][7] |

| Magnetic Properties | Diamagnetic (low-spin d⁶ Ru(II) center) | [2] |

| Key Spectroscopic Feature | Strong Metal-to-Ligand Charge Transfer (MLCT) absorption band in the visible region (400-500 nm) | [2] |

Synthesis and Characterization

The synthesis of cis-[Ru(bpy)₂Cl₂] is a well-established procedure in inorganic chemistry, serving as a reliable entry point for ruthenium polypyridyl chemistry.

Experimental Protocol: Synthesis of cis-[Ru(bpy)₂Cl₂]

This protocol is adapted from the widely cited method by Sullivan et al. and subsequent variations.[1][3][8]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-Bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF), reagent grade

-

Acetone, reagent grade

-

Deionized water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine RuCl₃·xH₂O (1.0 g), 2,2'-bipyridine (1.2 g), and LiCl (1.1 g).[3]

-

Rationale: RuCl₃ is the ruthenium source. Bipyridine is the chelating ligand. Excess LiCl ensures a high concentration of chloride ions, favoring the formation of the dichloride product.

-

-

Solvent Addition: Add 7 mL of DMF to the flask.[3]

-

Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and provides the necessary thermal energy for the reaction.

-

-

Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintain reflux for 8 hours with vigorous stirring.[3] The solution will turn a deep, dark color.

-

Precipitation: Cool the reaction mixture to room temperature. Add 30-35 mL of acetone to the flask to precipitate the product.[3]

-

Rationale:cis-[Ru(bpy)₂Cl₂] is poorly soluble in acetone. Its addition causes the product to crash out of the DMF solution.

-

-

Isolation: Cool the mixture in an ice bath or refrigerate overnight to maximize precipitation. Collect the black crystalline solid by vacuum filtration.[3]

-

Purification: Wash the collected solid sequentially with three portions of cold water (~10 mL each) followed by three portions of diethyl ether (~10 mL each).[3]

-

Rationale: The water wash removes residual LiCl and DMF. The diethyl ether wash removes any remaining organic impurities and helps to dry the final product.

-

-

Drying: Dry the product under vacuum to yield the final cis-[Ru(bpy)₂Cl₂] complex.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of cis-[Ru(bpy)₂Cl₂].

Methods of Characterization

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight. A characteristic and often dominant peak is observed at m/z ≈ 449, which corresponds to the [Ru(bpy)₂Cl]⁺ fragment resulting from the loss of one labile chloride ligand during ionization.[3] A smaller parent ion peak at m/z ≈ 484 may also be visible.[3]

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., acetone-d₆), the ¹H NMR spectrum displays a complex set of resonances in the aromatic region (typically 7-10 ppm). Due to the cis geometry, the two bipyridine ligands are chemically inequivalent, leading to a more complex splitting pattern than would be expected for a more symmetric molecule.[10][11]

-

UV-Visible Spectroscopy: The electronic absorption spectrum is dominated by an intense metal-to-ligand charge transfer (MLCT) band in the visible region, which is responsible for the compound's deep color.[2] This confirms the presence of the Ru(II)→bpy electronic transition.

Relevance and Application in Drug Development

While cisplatin and its derivatives have been revolutionary in cancer treatment, their efficacy is limited by severe side effects and the development of drug resistance.[12][13] This has driven the search for alternative metal-based drugs, with ruthenium complexes emerging as highly promising candidates.[14][15]

The Ruthenium Advantage

Ruthenium complexes offer several theoretical advantages over platinum-based drugs:

-

Diverse Mechanisms of Action: Unlike platinum drugs that primarily target DNA, ruthenium complexes can engage in multiple modes of action, including DNA binding, generation of reactive oxygen species (ROS), and inhibition of critical cellular signaling pathways.[16][17][18] This multifaceted approach may overcome resistance mechanisms.

-

"Activation by Reduction" Prodrug Strategy: Ruthenium is stable in both Ru(II) and Ru(III) oxidation states.[13][15] This allows for the design of less toxic Ru(III) prodrugs that are selectively reduced to the highly active Ru(II) form within the hypoxic (low oxygen) and reducing environment characteristic of solid tumors.[19]

-

Lower Systemic Toxicity: Ruthenium can mimic iron in its binding to serum proteins like albumin and transferrin, potentially hijacking the body's natural iron transport systems to improve drug delivery and reduce off-target toxicity.[14][19]

cis-[Ru(bpy)₂Cl₂] as a Precursor

cis-[Ru(bpy)₂Cl₂] is not itself a clinical drug but is arguably one of the most important starting materials in this field. The two chloride ligands are relatively labile and can be readily substituted by a wide variety of other ligands (e.g., other chelators, bioactive molecules, targeting moieties) under mild conditions.[2][8] This allows for the systematic synthesis of large libraries of novel Ru(II) polypyridyl complexes, enabling researchers to fine-tune properties such as:

-

Lipophilicity for cellular uptake

-

Photophysical properties for photodynamic therapy (PDT)

-

Redox potential for catalytic activity

-

Targeting specificity for enhanced selectivity

General Mechanism of Action for Ruthenium Complexes

Sources

- 1. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. colonialmetals.com [colonialmetals.com]

- 5. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | C20H20Cl2N4O2Ru | CID 2734543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 15746-57-3: cis-Bis(2,2'-bipyridyl)ruthenium(II) chlor… [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and structural elucidation of novel cis ruthenium(II) bis(bipyridine) sulfoxide complexes [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ruthenium-based antitumor drugs and delivery systems from monotherapy to combination therapy - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02994D [pubs.rsc.org]

- 18. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]

- 19. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]

Hazards and safety precautions for Ru(bpy)2Cl2

Executive Summary & Chemical Profile

Ruthenium(II) bis(2,2'-bipyridine) dichloride (Ru(bpy)₂Cl₂) is a foundational transition metal complex widely utilized in solar energy conversion, photoredox catalysis, and metallodrug development. While often classified under generic "Irritant" categories in Safety Data Sheets (SDS), its application context—specifically its DNA-intercalating properties and photo-reactivity—demands a safety protocol exceeding standard GHS warnings.

This guide synthesizes toxicological data with practical handling logic to protect researchers from both acute exposure and long-term bio-accumulative risks.

Table 1: Physicochemical & Hazard Profile

| Property | Specification |

| CAS Number | 15746-57-3 (anhydrous) / 609844-11-3 (dihydrate) |

| Formula | C₂₀H₁₆Cl₂N₄Ru • xH₂O |

| Appearance | Dark green to black crystalline solid |

| Solubility | Soluble in water, methanol, ethanol, DMF; Insoluble in non-polar organics |

| GHS Classification | WARNING ; Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3 (Respiratory) |

| Key Risk Factors | Phototoxicity, DNA Intercalation, Heavy Metal Accumulation |

Toxicological Mechanisms & Risk Assessment

Expert Insight: Do not rely solely on the oral LD50. The critical risk with Ru(bpy)₂Cl₂ lies in its mechanism of action rather than simple acute toxicity.

The "Low Toxicity" Misconception

While Ru(bpy)₂Cl₂ is less toxic than platinum-based drugs (e.g., cisplatin), it is bioactive.

-

Acute Toxicity: Intravenous LD50 in mice is reported at ~2 mg/kg [1]. This indicates high potency if the barrier to the bloodstream is breached.

-

DNA Interaction: The planar bipyridine ligands facilitate intercalation between DNA base pairs. Upon photo-activation, the complex can generate singlet oxygen (¹O₂) or undergo ligand exchange, leading to covalent DNA modification [2].

-

Phototoxicity: In the presence of blue/UV light, the complex enters a triplet excited state (³MLCT). If absorbed by the skin or eyes, this can drive oxidative damage to local tissues.

Synthesis-Specific Hazards

Synthesis typically involves refluxing RuCl₃ with 2,2'-bipyridine in Dimethylformamide (DMF) .

-

DMF Risk: DMF is a potent hepatotoxin and reproductive toxin. It readily penetrates intact skin, potentially carrying dissolved Ru-complexes into the bloodstream (the "carrier effect").

-

Thermal Risk: Refluxing requires high temperatures (>150°C), increasing vapor pressure and explosion risk if not properly vented.

Operational Safety Protocols (SOPs)

Engineering Controls & Light Management

-

Fume Hood: Mandatory for all solid handling and heating steps to mitigate inhalation of dust and solvent vapors.

-

Amber Glassware: All solutions must be stored in amber vials or wrapped in aluminum foil to prevent photodegradation and uncontrolled photo-activation.

-

Glove Box: Not strictly required for stability (air-stable), but recommended for weighing fine powders to prevent static dispersal.

Personal Protective Equipment (PPE) Matrix

| PPE Category | Standard Requirement | Technical Justification |

| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Prevents dermal absorption. Note: If using DMF, change gloves immediately upon splash contact as DMF permeates nitrile in <15 mins. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient against fine dust or reflux splashes. |

| Respiratory | N95 (if outside hood) or Fume Hood | Prevents inhalation of particulates which can cause STOT-SE (respiratory irritation). |

Visualized Workflows

Figure 1: Safe Handling & Synthesis Logic

This diagram illustrates the critical control points (CCPs) during the synthesis and handling lifecycle, emphasizing the "Carrier Effect" of solvents.

Caption: Operational workflow highlighting high-risk steps (Red) where solvent-mediated absorption is possible.

Figure 2: Mechanistic Hazard & Safety Barriers

This diagram details how safety controls block specific toxicological pathways.

Caption: Interaction map showing how engineering controls (Green) intercept physical and chemical activation triggers.

Emergency & Waste Protocols

Exposure Response

-

Ocular: Flush immediately with water for 15 minutes.[3] The complex is an irritant; delayed flushing can lead to corneal abrasion.

-

Dermal: Wash with soap and water.[2][4][5][6][7] Do not use alcohol or organic solvents for cleanup on skin; this increases the solubility of the complex and enhances transdermal uptake.

-

Spill Cleanup: Dampen the solid with water (to prevent dust) and wipe up. Treat all cleanup materials as hazardous waste.

Waste Disposal

-

Segregation: Do not mix with general organic waste. Segregate into a "Heavy Metal / Ruthenium" liquid waste stream.

-

Recovery: Due to the high cost of Ruthenium, consider precipitating the metal as a sulfide or oxide for recovery if working on a large scale.

-

Labeling: Waste containers must be labeled "Toxic Heavy Metal" and "Phototoxic."

References

-

Sigma-Aldrich. (2022). Safety Data Sheet: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate. Link

-

Rescifina, A., et al. (2014). DNA binding of ruthenium(II) complexes. Journal of Inorganic Biochemistry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2734543, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II). Link

-

Fisher Scientific.[2] (2021). cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate SDS. Link

Sources

- 1. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | C20H20Cl2N4O2Ru | CID 2734543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE - Safety Data Sheet [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. gustavus.edu [gustavus.edu]

Methodological & Application

Application Notes & Protocols: cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) as a Photosensitizer for Solar Energy Conversion

Abstract

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), commonly abbreviated as Ru(bpy)₂Cl₂, is a pivotal coordination complex in the field of photochemistry and solar energy conversion. While its direct application as a primary photosensitizer is limited compared to its tris-bipyridyl analogue, its true value lies in its role as a versatile and essential precursor for synthesizing a vast library of highly efficient ruthenium-based photosensitizers.[1] These derivative complexes are at the forefront of research in dye-sensitized solar cells (DSSCs), photocatalytic water splitting, and photoredox catalysis for organic synthesis.[1][2][3] This guide provides an in-depth exploration of Ru(bpy)₂Cl₂, covering its fundamental photophysical properties, detailed protocols for its synthesis and characterization, and its subsequent conversion into functional photosensitizers for solar energy applications. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their experimental design and execution.

Fundamentals of cis-Ru(bpy)₂Cl₂

Physicochemical Properties

Ru(bpy)₂Cl₂ is a coordination complex featuring a central ruthenium(II) ion octahedrally coordinated to two bidentate 2,2'-bipyridine ligands and two chloride ligands in a cis configuration. Its stability and well-defined structure make it an ideal starting material for further ligand substitution reactions.[4]

| Property | Value |

| Chemical Formula | C₂₀H₁₆Cl₂N₄Ru |

| Molar Mass | 484.34 g/mol (anhydrous) |

| Appearance | Black or dark red-violet crystalline solid[1] |

| Solubility | Soluble in DMF; slightly soluble in water, acetone[2] |

| Common Precursor | Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)[1] |

The Photophysical Engine: Metal-to-Ligand Charge Transfer (MLCT)

The utility of ruthenium-bipyridyl complexes in solar energy conversion stems from their strong absorption of visible light, which populates a long-lived excited state capable of engaging in electron transfer reactions. This process is governed by a Metal-to-Ligand Charge Transfer (MLCT) transition.[3]

Upon absorbing a photon (typically around 450-500 nm), an electron from a metal-centered d-orbital (t₂g) is promoted to a ligand-centered π* orbital. This creates an excited state, often denoted as [Ru(bpy)₂Cl₂]*, which is effectively an Ru(III) center bound to a bipyridine radical anion ligand.[2] This excited state is a potent redox agent, capable of both donating and accepting an electron, making it an ideal photosensitizer.[2] The efficiency of subsequent energy or electron transfer is highly dependent on the lifetime of this excited state. For the archetypal photosensitizer, [Ru(bpy)₃]²⁺, this lifetime is impressively long (e.g., ~650 ns in water), allowing ample time for bimolecular reactions to occur.[2]

Mechanism of Photosensitization

The [Ru(bpy)₃]²⁺ complex, readily synthesized from Ru(bpy)₂Cl₂, exemplifies the photosensitization mechanism. After excitation to the triplet MLCT state ([Ru(bpy)₃]²⁺*), the complex can undergo one of two primary quenching pathways to drive chemical reactions.

Caption: General Mechanism of [Ru(bpy)3]2+ Photosensitization

Synthesis and Characterization Protocols

Protocol: Synthesis of cis-Ru(bpy)₂Cl₂

This protocol is adapted from the widely used method described by Sullivan et al. and is a foundational step for nearly all ruthenium polypyridyl chemistry.[1] The reaction involves the reduction of Ru(III) to Ru(II) in the presence of the bipyridine ligand.

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

2,2'-Bipyridine (bpy)

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF), reagent grade

-

Acetone, reagent grade

-

Diethyl ether

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Reagent Combination: In a round-bottom flask, combine RuCl₃·3H₂O (1.0 g, ~3.8 mmol), 2,2'-bipyridine (1.19 g, 7.6 mmol), and LiCl (1.08 g).

-

Causality Note: LiCl serves as both a chloride source and helps improve the solubility of the ruthenium salt in DMF. The 1:2 molar ratio of Ru to bpy is critical for forming the desired bis-ligated complex.

-

-

Solvent Addition and Reflux: Add 7 mL of DMF to the flask. Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux under constant stirring for 8 hours. The solution will turn a deep red-violet color.

-

Precipitation: After 8 hours, remove the flask from heat and allow it to cool to room temperature.

-

Crystallization: Add 32 mL of reagent-grade acetone to the cooled reaction mixture. This will cause the product to begin precipitating. To ensure maximum recovery, cool the mixture to 0°C (e.g., in an ice bath) and leave it overnight.

-

Causality Note: Ru(bpy)₂Cl₂ has low solubility in acetone. Its addition causes the product to precipitate out of the DMF solution.

-

-

Filtration and Washing: Collect the black crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with three 10-mL portions of cold water, followed by three 10-mL portions of diethyl ether.

-

Causality Note: The water wash removes residual LiCl and DMF, while the diethyl ether wash removes any unreacted bipyridine and helps to dry the product.

-

-

Drying: Dry the final product by maintaining suction on the filter flask. The typical yield is around 35-40%.[1]

Protocol: Characterization of cis-Ru(bpy)₂Cl₂

Validation of the synthesized product is critical. The following techniques provide spectroscopic confirmation of the complex's identity.

A. UV-Visible Spectroscopy

-

Prepare a dilute solution of the synthesized complex in a suitable solvent (e.g., DMF).

-

Record the absorption spectrum from 300 to 700 nm.

-

Expected Result: The spectrum should exhibit characteristic MLCT absorption bands. While the precursor itself is less studied than its derivatives, related complexes show strong absorption in the 450-550 nm range.[5][6]

B. Infrared (IR) Spectroscopy

-

Prepare a KBr pellet containing a small amount of the product.

-

Record the IR spectrum.

-

Expected Result: The spectrum will show characteristic peaks for the coordinated bipyridine ligands, which will be shifted compared to free bipyridine. A broad peak around 3400 cm⁻¹ may be present if the complex is hydrated.[1]

C. Mass Spectrometry (ESI-MS)

-

Dissolve a small sample in a suitable solvent (e.g., water or acetonitrile).

-

Acquire the Electrospray Ionization (ESI) mass spectrum in positive ion mode.

-

Expected Result: A prominent peak should be observed at m/z = 449, corresponding to the [Ru(bpy)₂Cl]⁺ fragment, which results from the loss of one labile chloride ligand during ionization. A smaller peak at m/z = 484 corresponding to the molecular ion may also be visible.[1]

Application Protocols in Solar Energy Conversion

Ru(bpy)₂Cl₂ is the gateway to more potent photosensitizers. The following protocols outline its use in preparing a DSSC dye and in a model photocatalytic system.

Protocol: Synthesis of a DSSC Dye ([Ru(bpy)₂(dcbpy)]²⁺)

To be effective in a Dye-Sensitized Solar Cell, the photosensitizer must anchor to the semiconductor (typically TiO₂) surface. This is achieved by incorporating ligands with anchoring groups, such as carboxylic acids. This protocol describes the synthesis of [Ru(bpy)₂(dcbpy)]²⁺ (dcbpy = 4,4'-dicarboxy-2,2'-bipyridine), a classic DSSC dye.[3]

Materials:

-

Synthesized cis-Ru(bpy)₂Cl₂

-

4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)

-

Ethanol/water solvent mixture (e.g., 4:1 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Standard reflux and filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend cis-Ru(bpy)₂Cl₂ (1.0 mmol) and dcbpy (1.0 mmol) in 50 mL of an ethanol/water (4:1 v/v) solution.

-

Causality Note: Heating allows the dcbpy ligand to displace the two chloride ligands from the ruthenium center.

-

-

Reflux: Heat the mixture to reflux for 4-5 hours. The solution color will change as the new complex forms.

-

Solvent Removal: After cooling, remove the solvent by rotary evaporation.

-

Purification and Counter-ion Exchange: Dissolve the remaining solid in a minimum amount of water (e.g., 10 mL).

-

Add a few drops of a saturated aqueous solution of NH₄PF₆. This will precipitate the desired complex as a hexafluorophosphate salt, which is generally less soluble and easier to handle than the chloride salt.[7]

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, then diethyl ether, and dry under vacuum.

-

The resulting dye can be characterized by NMR, UV-Vis, and Mass Spectrometry to confirm its structure and purity before being used to sensitize TiO₂ electrodes for DSSC fabrication.[3]

Protocol: Photocatalytic Hydrogen Evolution

This protocol describes a model three-component system for visible-light-driven hydrogen evolution, a key process in artificial photosynthesis. The system uses a Ru(II) polypyridyl complex (prepared from Ru(bpy)₂Cl₂) as the photosensitizer (PS), a sacrificial electron donor (SED), and a molecular catalyst.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. Syntheses, Characterization, and Photo-Hydrogen-Evolving Properties of Tris(2,2'-bipyridine)ruthenium(II) Derivatives Tethered to an H2-Evolving (2-phenylpyridinato)platinum(II) Unit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of Functional Derivatives from cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)